molecular formula C6H6N4O3 B8818237 7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 CAS No. 1173023-20-5

7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3

Cat. No.: B8818237
CAS No.: 1173023-20-5
M. Wt: 189.09 g/mol
InChI Key: YHNNPKUFPWLTOP-RAHQNYSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is a labeled form of 7-Methyluric Acid, which is a metabolite of caffeine. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and other biochemical processes .

Preparation Methods

The synthesis of 7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of 7-Methyluric Acid. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. it is typically produced through specialized chemical synthesis techniques that ensure the incorporation of the isotopes at the desired positions .

Chemical Reactions Analysis

7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 involves its role as a metabolite of caffeine. It is formed through the demethylation of caffeine and is excreted in the urine. The molecular targets and pathways involved in its formation and excretion include various enzymes and transporters that facilitate the metabolism and elimination of caffeine .

Comparison with Similar Compounds

7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is similar to other caffeine metabolites, such as:

  • 1-Methyluric Acid
  • 3-Methyluric Acid
  • 9-Methyluric Acid

What sets this compound apart is its isotopic labeling, which allows for more precise studies of metabolic pathways and biochemical processes.

Properties

CAS No.

1173023-20-5

Molecular Formula

C6H6N4O3

Molecular Weight

189.09 g/mol

IUPAC Name

7-methyl-3,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1,9+1

InChI Key

YHNNPKUFPWLTOP-RAHQNYSESA-N

Isomeric SMILES

CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2

Canonical SMILES

CN1C2=C(NC(=O)NC2=O)NC1=O

Origin of Product

United States

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